molecular formula C8H6FN3O B2999564 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1864357-27-6

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2999564
CAS No.: 1864357-27-6
M. Wt: 179.154
InChI Key: RFUKCNPPPINIGO-UHFFFAOYSA-N
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Description

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both a fluorinated pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve the use of solvents like DMF, acetonitrile, and dichloromethane, along with catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins . Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated pyridine ring and an oxadiazole ring. This dual functionality imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the fluorine atom enhances its chemical stability and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(5-fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKCNPPPINIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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